tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate is an organic compound with the molecular formula C13H18N2O5 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a 2-(2-nitrophenoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-nitrophenoxy)ethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the carbamate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Reduction: 2-(2-Aminophenoxy)ethyl carbamate.
Oxidation: 2-(2-Nitrosophenoxy)ethyl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. The nitro group can also participate in redox reactions, affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various fields, offering opportunities for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C13H18N2O5 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(16)14-8-9-19-11-7-5-4-6-10(11)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16) |
InChI Key |
FFFQPFWHPTVBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.